1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC9195616
Molecular Formula: C25H21N3O2S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N3O2S |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 1-naphthalen-1-yl-3-(4,6,8-trimethylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C25H21N3O2S/c1-14-11-15(2)23-19(12-14)16(3)26-25(27-23)31-21-13-22(29)28(24(21)30)20-10-6-8-17-7-4-5-9-18(17)20/h4-12,21H,13H2,1-3H3 |
| Standard InChI Key | CFPQTQNYGUJIPV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₈H₂₅N₃O₂S, with a calculated molecular weight of 467.58 g/mol. Its structure comprises three distinct domains:
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Naphthalen-1-yl group: A bicyclic aromatic hydrocarbon providing hydrophobicity and π-stacking capabilities .
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Pyrrolidine-2,5-dione core: A five-membered lactam ring known for its reactivity in forming hydrogen bonds and participating in cycloaddition reactions .
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4,6,8-Trimethylquinazolin-2-ylsulfanyl moiety: A substituted quinazoline group with methyl substituents at positions 4, 6, and 8, linked via a sulfur atom. Quinazolines are recognized for their biological activity, particularly in kinase inhibition .
Stereochemical Considerations
The pyrrolidine-2,5-dione ring adopts a planar conformation due to conjugation between the carbonyl groups and the nitrogen lone pair . The sulfanyl linker introduces potential rotational flexibility, while the methyl groups on the quinazoline ring impose steric constraints that may influence binding interactions .
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis of this compound is documented, analogous methodologies from pyrrolidine-2,5-dione and quinazoline chemistry suggest plausible routes:
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Step 1: Formation of the pyrrolidine-2,5-dione core via cyclization of maleic anhydride derivatives with primary amines, as demonstrated in the synthesis of 3-(naphthalen-1-yl)pyrrolidine-2,5-dione .
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Step 2: Introduction of the sulfanyl group through nucleophilic substitution. For example, reacting a thiol-containing quinazoline with a halogenated pyrrolidine-2,5-dione precursor .
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Step 3: Functionalization of the quinazoline ring with methyl groups using Friedel-Crafts alkylation or directed ortho-metalation strategies .
Optimization Challenges
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Regioselectivity: Ensuring methyl groups are introduced at positions 4, 6, and 8 of the quinazoline requires careful control of reaction conditions .
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Stability of the sulfanyl bridge: Thioether linkages are susceptible to oxidation, necessitating inert atmospheres during synthesis .
Physicochemical Properties
Calculated Parameters
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 467.58 g/mol | PubChem Calculator |
| LogP (Lipophilicity) | ~3.2 (estimated) | ChemAxon |
| Topological PSA | 78.9 Ų | Molinspiration |
| Hydrogen Bond Donors | 1 | Structural Analysis |
Solubility and Stability
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Solubility: Predominantly lipophilic due to the naphthalene and methyl groups; limited aqueous solubility (<0.1 mg/mL) .
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Thermal Stability: The pyrrolidine-2,5-dione core decomposes above 250°C, as observed in related compounds .
Applications in Drug Development
Lead Optimization
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Bioisosteric Replacement: The sulfanyl linker could be replaced with sulfone or amine groups to modulate reactivity and pharmacokinetics .
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Prodrug Design: Esterification of the pyrrolidine-2,5-dione carbonyls may enhance oral bioavailability .
Target Identification
Potential targets include:
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